
Naphtho(2,1-g)(1,3)benzodioxole-5-carboxylic acid, 8,10-dimethoxy-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphtho(2,1-g)(1,3)benzodioxole-5-carboxylic acid, 8,10-dimethoxy-, methyl ester is a complex organic compound with a unique structure that combines naphthalene and benzodioxole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho(2,1-g)(1,3)benzodioxole-5-carboxylic acid, 8,10-dimethoxy-, methyl ester typically involves multi-step organic reactions. One common method includes the esterification of the corresponding carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Naphtho(2,1-g)(1,3)benzodioxole-5-carboxylic acid, 8,10-dimethoxy-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
Naphtho(2,1-g)(1,3)benzodioxole-5-carboxylic acid, 8,10-dimethoxy-, methyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Naphtho(2,1-g)(1,3)benzodioxole-5-carboxylic acid, 8,10-dimethoxy-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole-5-carboxylic acid: Shares the benzodioxole moiety but lacks the naphthalene ring.
Piperonylic acid: Another benzodioxole derivative with different substituents.
Uniqueness
Naphtho(2,1-g)(1,3)benzodioxole-5-carboxylic acid, 8,10-dimethoxy-, methyl ester is unique due to its combined naphthalene and benzodioxole structure, which imparts distinct chemical and biological properties. This structural combination is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.
Properties
CAS No. |
64543-60-8 |
|---|---|
Molecular Formula |
C19H16O6 |
Molecular Weight |
340.3 g/mol |
IUPAC Name |
methyl 8,10-dimethoxynaphtho[2,1-g][1,3]benzodioxole-5-carboxylate |
InChI |
InChI=1S/C19H16O6/c1-21-10-6-13-11(15(7-10)22-2)4-5-12-14(19(20)23-3)8-16-18(17(12)13)25-9-24-16/h4-8H,9H2,1-3H3 |
InChI Key |
PPYZEJGRAGTFLG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CC3=C2C4=C(C=C3C(=O)OC)OCO4)C(=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


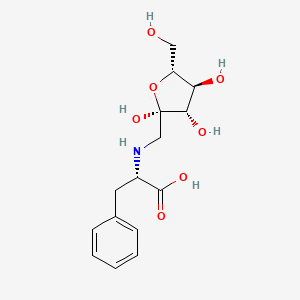


![N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B14158471.png)
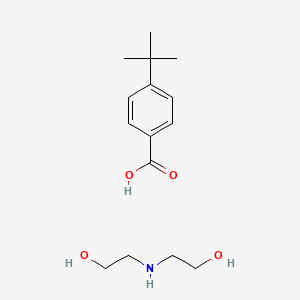
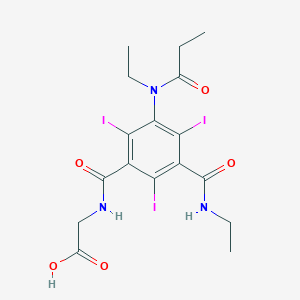
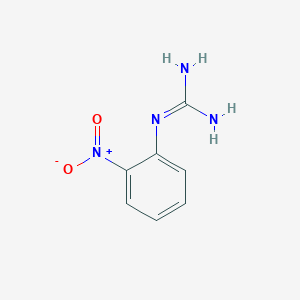
![Lithium, [2-(trimethylsilyl)ethenyl]-](/img/structure/B14158504.png)
![5-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B14158508.png)

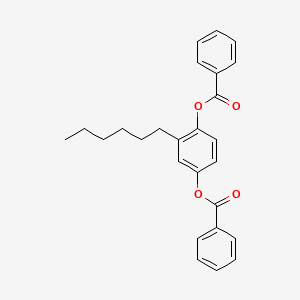
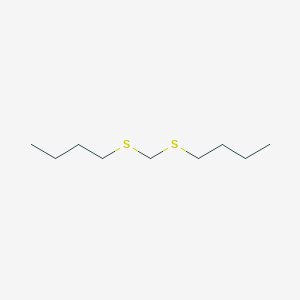

![2-[(6-bromo-2-methylquinolin-4-yl)sulfanyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B14158534.png)
